molecular formula C8H5BrClNS B1599596 4-Bromo-3-chloro-2-methylphenylisothiocyanate CAS No. 886501-25-3

4-Bromo-3-chloro-2-methylphenylisothiocyanate

Cat. No.: B1599596
CAS No.: 886501-25-3
M. Wt: 262.55 g/mol
InChI Key: UPCSNIAADNQCRL-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-methylphenylisothiocyanate is an organic compound with the molecular formula C8H5BrClNS. It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with bromine, chlorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-methylphenylisothiocyanate typically involves the reaction of 4-Bromo-3-chloro-2-methylphenylamine with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful handling of thiophosgene, which is a hazardous reagent, and the use of appropriate safety measures to prevent exposure and environmental contamination .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-methylphenylisothiocyanate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-methylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification or inhibition of their activity. The molecular targets include amino acid residues such as lysine, cysteine, and serine, which possess nucleophilic side chains .

Comparison with Similar Compounds

Similar Compounds

    Phenylisothiocyanate: Lacks the bromine, chlorine, and methyl substitutions.

    4-Bromo-3-chlorophenylisothiocyanate: Similar structure but without the methyl group.

    2-Methylphenylisothiocyanate: Lacks the bromine and chlorine substitutions.

Uniqueness

4-Bromo-3-chloro-2-methylphenylisothiocyanate is unique due to the presence of multiple substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of bromine, chlorine, and methyl groups can enhance its electrophilic and nucleophilic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-bromo-2-chloro-4-isothiocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c1-5-7(11-4-12)3-2-6(9)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCSNIAADNQCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428376
Record name 4-Bromo-3-chloro-2-methylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-25-3
Record name 4-Bromo-3-chloro-2-methylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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